molecular formula C26H24N2O3S2 B6580372 3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]-N,4-diphenylthiophene-2-carboxamide CAS No. 1114653-51-8

3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]-N,4-diphenylthiophene-2-carboxamide

Cat. No.: B6580372
CAS No.: 1114653-51-8
M. Wt: 476.6 g/mol
InChI Key: SONIDOXEBMTHDJ-UHFFFAOYSA-N
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Description

3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]-N,4-diphenylthiophene-2-carboxamide is a complex organic compound that features a thiophene ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]-N,4-diphenylthiophene-2-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This may include the use of specific solvents, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]-N,4-diphenylthiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.

Scientific Research Applications

3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]-N,4-diphenylthiophene-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]-N,4-diphenylthiophene-2-carboxamide involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or bind to specific receptors, altering cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 3-Formylphenylboronic acid
  • 4-Formylphenylboronic acid
  • Indole derivatives

Uniqueness

Compared to similar compounds, 3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]-N,4-diphenylthiophene-2-carboxamide is unique due to its specific functional groups and structural configuration. This uniqueness can result in distinct chemical reactivity and biological activity, making it valuable for specific applications .

Properties

IUPAC Name

3-[(3,4-dimethylphenyl)-methylsulfamoyl]-N,4-diphenylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O3S2/c1-18-14-15-22(16-19(18)2)28(3)33(30,31)25-23(20-10-6-4-7-11-20)17-32-24(25)26(29)27-21-12-8-5-9-13-21/h4-17H,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SONIDOXEBMTHDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2C3=CC=CC=C3)C(=O)NC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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